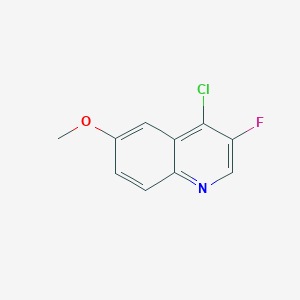![molecular formula C16H12O2 B14145087 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione CAS No. 89023-95-0](/img/structure/B14145087.png)
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a four-membered cyclobutane ring
Vorbereitungsmethoden
The synthesis of 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the cyclobutane ring, followed by further functionalization to introduce the dione groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione involves its interaction with specific molecular targets and pathways. For example, its potential biological activities may be mediated through the inhibition of certain enzymes or the modulation of cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione can be compared with other similar compounds, such as:
Anthracene derivatives: These compounds share the aromatic ring structure but lack the cyclobutane ring.
Cyclobutane derivatives: These compounds contain the cyclobutane ring but may have different functional groups.
Quinones: These compounds are structurally similar due to the presence of dione groups but differ in their overall ring structure
Eigenschaften
CAS-Nummer |
89023-95-0 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
tetracyclo[8.6.0.03,8.012,15]hexadeca-1,3,5,7,9-pentaene-11,16-dione |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-6-12(11)16(18)14-8-10-4-2-1-3-9(10)7-13(14)15/h1-4,7-8,11-12H,5-6H2 |
InChI-Schlüssel |
BFJKIAZWZWZQMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C1C(=O)C3=CC4=CC=CC=C4C=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)






![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

